molecular formula C6H13NO2 B14779605 [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol

[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol

Cat. No.: B14779605
M. Wt: 131.17 g/mol
InChI Key: VRQWITGKHZUCBU-UHFFFAOYSA-N
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Description

[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol is a chiral compound with a unique structure that includes a four-membered azetidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted amine with an appropriate electrophile to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization and solvents such as dichloromethane or tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can regenerate the alcohol from a carbonyl compound .

Scientific Research Applications

[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of both a methoxy group and an azetidine ring. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3-methoxy-2-methylazetidin-3-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-5-6(4-8,9-2)3-7-5/h5,7-8H,3-4H2,1-2H3

InChI Key

VRQWITGKHZUCBU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN1)(CO)OC

Origin of Product

United States

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